

# Biological Activity of Isopropoxy-Phenyl Substituted 7-Azaindoles

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## Compound of Interest

**Compound Name:** 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine

**CAS No.:** 916173-16-5

**Cat. No.:** B12890084

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Content Type: In-Depth Technical Guide Focus: Medicinal Chemistry, MAP4K4 Inhibition, and Neuroprotective Pathways Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

## Executive Summary: The Pharmacophore Defined

The 3-(4-isopropoxyphenyl)-7-azaindole scaffold represents a highly optimized pharmacophore in the field of kinase inhibition, specifically distinguished by its efficacy in targeting MAP4K4 (HGK), a key upstream regulator of the JNK apoptotic pathway. While the 7-azaindole core provides a robust ATP-competitive hinge-binding motif, the introduction of the 4-isopropoxyphenyl group at the C3 position is a critical medicinal chemistry maneuver. This substitution exploits a specific hydrophobic back-pocket within the kinase active site, enhancing both potency and selectivity over homologous kinases while modulating physicochemical properties for blood-brain barrier (BBB) penetration.

This guide details the structural rationale, biological mechanism, and experimental validation of this scaffold, with a specific focus on Compound 7q, a lead candidate for ameliorating motor

neuron degeneration in Amyotrophic Lateral Sclerosis (ALS).

## Medicinal Chemistry & Structure-Activity Relationship (SAR)

### The 7-Azaindole Core (The Anchor)

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a "privileged scaffold" in kinase drug discovery due to its ability to mimic the purine ring of ATP.

- N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor to the kinase hinge region (typically Glu or Leu residues).
- N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor, forming a bidentate interaction that anchors the molecule.

### The 3-(4-Isopropoxyphenyl) Moiety (The Selector)

The substitution at the C3 position is the determinant of specificity.

- Hydrophobic Filling: The phenyl ring projects into the "gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket).
- Isopropoxy vs. Methoxy: While early generation inhibitors utilized methoxy groups (e.g., in PLX derivatives), the isopropoxy group provides superior lipophilic displacement. The bulky isopropyl group displaces water molecules from the hydrophobic pocket, resulting in an entropic gain in binding energy.
- Metabolic Stability: The steric bulk of the isopropyl group can retard O-dealkylation by cytochrome P450 enzymes compared to the more accessible methoxy or ethoxy analogs.

## Comparative SAR Data

The following table summarizes the impact of C3-phenyl substitutions on MAP4K4 inhibition and Motor Neuron (MN) protection (Data synthesized from Cell Reports 2019 and ACS Med. Chem. Lett. contexts).

Compound ID	C3 Substituent	R5 Substituent (Solubilizing)	MAP4K4 IC50 (nM)	MN Survival (EC50, $\mu$ M)	Notes
Compound 1	3-quinoline	Piperazine-linker	~15	0.20	Good potency, moderate selectivity.
Compound 7q	4-isopropoxyphenyl	4-methylpiperazin-1-yl-methyl	< 5	0.11	Lead Candidate. Enhanced lipophilic fit.
Analog A	4-methoxyphenyl	4-methylpiperazin-1-yl-methyl	~25	0.45	Reduced hydrophobic interaction.
Analog B	Phenyl (unsub)	4-methylpiperazin-1-yl-methyl	>100	>1.0	Lacks necessary pocket filling.

## Biological Mechanism of Action[1][2][3]

The primary biological activity of isopropoxy-phenyl 7-azaindoles in this context is the inhibition of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4).

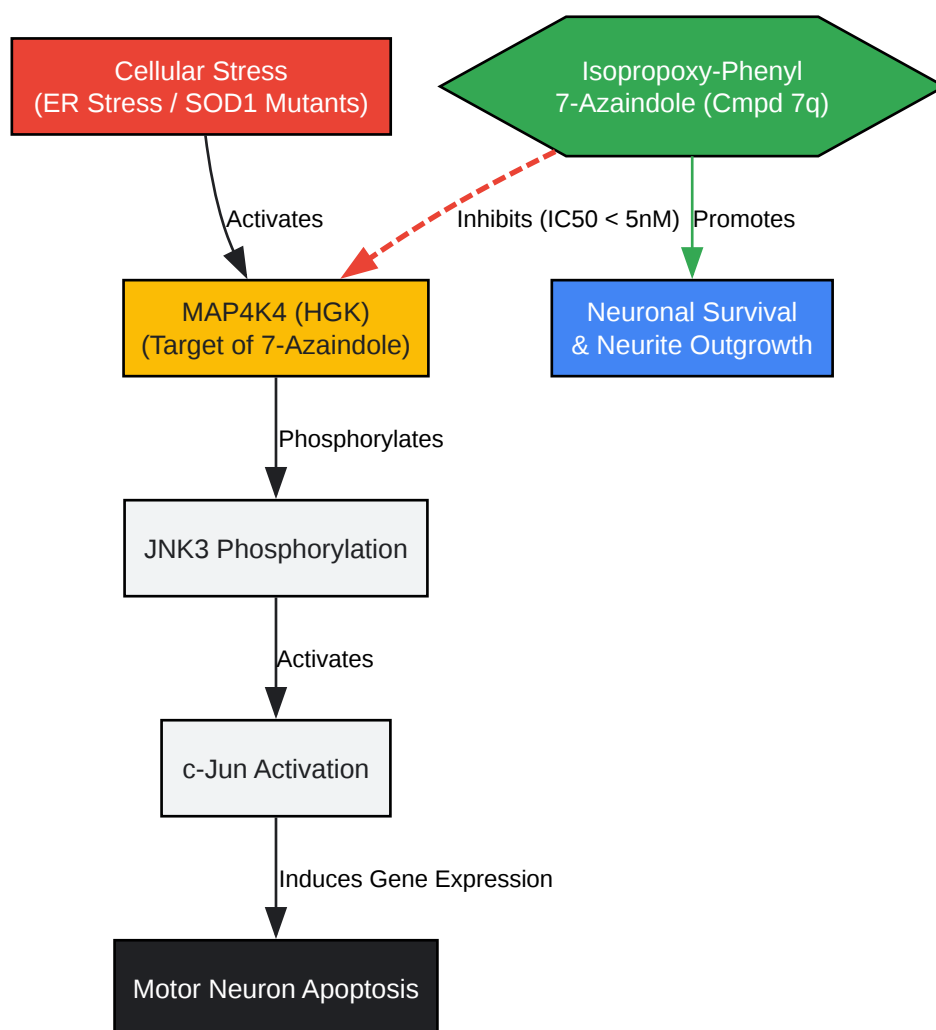
## The Neurodegenerative Cascade

In motor neuron diseases like ALS, cellular stress (ER stress, oxidative stress) triggers a lethal signaling cascade. MAP4K4 acts as a sensor and amplifier of this stress.

- Activation: Stress phosphorylates and activates MAP4K4.
- Propagation: Activated MAP4K4 phosphorylates JNK3 (c-Jun N-terminal Kinase 3).

- Execution: p-JNK3 phosphorylates c-Jun, which translocates to the nucleus to transcribe pro-apoptotic genes (e.g., PUMA, Bim).
- Inhibition: Compound 7q blocks MAP4K4, preventing JNK phosphorylation and sparing the neuron.

## Pathway Visualization



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Caption: The MAP4K4-JNK-c-Jun signaling axis. Inhibition by 7-azaindole derivatives halts the pro-apoptotic cascade.[1]

## Experimental Protocols

## Chemical Synthesis of Compound 7q

Objective: Synthesis of 3-(4-isopropoxyphenyl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine.

Methodology: The synthesis relies on a sequential Suzuki-Miyaura cross-coupling strategy.

Reagents:

- 5-bromo-7-azaindole (Starting Material)[2]
- 4-isopropoxyphenylboronic acid[1][2][3]
- Pd(dppf)Cl<sub>2</sub> (Catalyst)
- Cs<sub>2</sub>CO<sub>3</sub> (Base)
- Dioxane/Water (Solvent)

Protocol:

- Halogenation (Optional if starting from core): If starting from 7-azaindole, iodinate at C3 using N-iodosuccinimide (NIS) in DMF to generate 3-iodo-7-azaindole.
- Suzuki Coupling (C3 Functionalization):
  - Dissolve 5-bromo-3-iodo-7-azaindole (1.0 eq) in 1,4-dioxane/H<sub>2</sub>O (4:1).
  - Add 4-isopropoxyphenylboronic acid (1.1 eq), Cs<sub>2</sub>CO<sub>3</sub> (2.0 eq), and Pd(dppf)Cl<sub>2</sub> (5 mol%).
  - Degas with argon for 5 mins.
  - Heat at 90°C for 4 hours.
  - Note: The C3-iodine is more reactive than the C5-bromine, allowing regioselective coupling.
- Suzuki Coupling (C5 Functionalization):

- Use the C3-substituted intermediate. Add the relevant R5-boronic ester (e.g., 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester).
- Repeat coupling conditions (100°C, overnight).
- Purification:
  - Filter through Celite. Concentrate in vacuo.
  - Purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
- Validation: Verify structure via <sup>1</sup>H-NMR (look for isopropoxy septet at ~4.6 ppm and doublet at ~1.3 ppm).

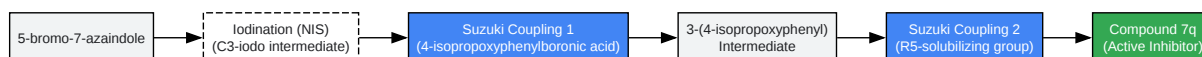
## In Vitro MAP4K4 Kinase Assay

Objective: Determine IC<sub>50</sub> of the synthesized compound.

- System: ADP-Glo Kinase Assay (Promega).
- Enzyme: Recombinant human MAP4K4 (HGK).
- Substrate: Myelin Basic Protein (MBP) or specific MAP4K4 peptide substrate.
- Procedure:
  - Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT).
  - Incubate MAP4K4 (5 nM) with Compound 7q (serial dilution 10 μM to 0.1 nM) for 15 mins at RT.
  - Add ATP (10 μM) and Substrate (0.2 mg/mL) to initiate reaction.
  - Incubate at 30°C for 60 mins.
  - Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
  - Add Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 mins.

- Measure Luminescence.
- Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

## Workflow Visualization



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Caption: Regioselective synthesis workflow for 3,5-disubstituted 7-azaindoles.

## Future Directions & Clinical Implications

While the isopropoxyphenyl substitution significantly improves potency against MAP4K4, future optimization must focus on CNS pharmacokinetics.

- **BBB Permeability:** The lipophilicity (cLogP) must be balanced to ensure the compound crosses the blood-brain barrier effectively without being a substrate for P-gp efflux pumps.
- **Selectivity Profiling:** While selective against many kinases, off-target inhibition of MPS1 (TTK) should be monitored, as MPS1 inhibition is anti-proliferative (useful in cancer, potentially toxic in neurodegeneration).
- **Dual-Activity:** There is emerging interest in using this scaffold for Retinal Angiogenesis (via MAP4K4/angiogenesis pathways), suggesting a repurposing potential beyond ALS.

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